Papaverine hydrochloride

Phosphodiesterase inhibition CNS research PET tracer development

Papaverine hydrochloride (CAS 61-25-6) resolves PDE10A target engagement challenges with a well-documented 36-fold selectivity over PDE3A (IC₅₀ 36 nM vs. 1,300 nM), eliminating confounding off-target effects in striatal signaling studies. • 36-fold PDE10A/PDE3A selectivity - validated across independent labs • USP-grade assay range: 98.5-100.5% on dried basis, with full CoA • Bulk quantities available; ambient shipment in light-resistant containers

Molecular Formula C20H22ClNO4
Molecular Weight 375.8 g/mol
CAS No. 61-25-6
Cat. No. B1678416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapaverine hydrochloride
CAS61-25-6
SynonymsAlapav;  Artegodan;  Cardiospan;  Cardoverina;  Cepaverin;  Cerebid;  Cerespan;  Delapav;  Dilaves;  Dipav;  Dispamil;  Drapavel;  Durapav;  Dynovas;  Papacon;  Papalease;  Papanerin-HCl;  Vasospan;  Papverine Hydrochloride
Molecular FormulaC20H22ClNO4
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-]
InChIInChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H
InChIKeyUOTMYNBWXDUBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble (>=10 mg/ml at 70 °F) (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Papaverine Hydrochloride: Pharmacological Profile and Research Applications


Papaverine hydrochloride is an isoquinoline alkaloid that functions as a direct-acting smooth muscle relaxant and a selective inhibitor of phosphodiesterase 10A (PDE10A) [1]. Unlike opioid analgesics derived from Papaver somniferum, papaverine lacks significant central nervous system depressant or analgesic activity [1]. Its primary mechanism involves non-specific inhibition of cyclic nucleotide phosphodiesterases, leading to increased intracellular cAMP and cGMP levels, which promotes vasodilation and spasmolytic effects across vascular, gastrointestinal, biliary, and urogenital smooth muscle beds [1]. Commercially, it is supplied as a hydrochloride salt for enhanced aqueous solubility, meeting USP monograph specifications with an assay range of 98.5–100.5% on a dried basis [2].

Papaverine Hydrochloride: Differentiation from PDE Inhibitors and Vasodilators


Despite sharing a phosphodiesterase inhibitory mechanism with other spasmolytics, papaverine hydrochloride cannot be substituted interchangeably with analogs such as drotaverine, moxaverine, or milrinone, nor with alternative vasodilators like nitroglycerin or verapamil. Structural differences confer distinct pharmacological fingerprints: papaverine exhibits unique PDE10A selectivity (IC50 36 nM) with significantly weaker inhibition of PDE3A (1300 nM) and PDE4D (320 nM), a profile not replicated by most smooth muscle relaxants [1]. Furthermore, comparative studies demonstrate that papaverine achieves superior maximal vasorelaxation efficacy in human radial artery preparations (90.47% vs. 78.98% for milrinone) and greater endothelial preservation, parameters critical for surgical applications [2]. These quantitative differences in target engagement, tissue-specific efficacy, and duration of action preclude simple therapeutic or research substitution.

Papaverine Hydrochloride: Quantitative Performance Evidence


PDE10A Selectivity vs. PDE3A in CNS Research

Papaverine hydrochloride demonstrates a distinctive phosphodiesterase inhibition profile characterized by potent and selective inhibition of PDE10A, a dual-specificity cAMP/cGMP phosphodiesterase enriched in striatal medium spiny neurons [1]. In standardized in vitro enzymatic assays, papaverine inhibits PDE10A with an IC50 of 36 nM, whereas inhibition of PDE3A requires a 36-fold higher concentration (IC50 1300 nM), and inhibition of PDE4D requires an approximately 9-fold higher concentration (IC50 320 nM) [1]. This selectivity window is mechanistically relevant for distinguishing PDE10A-mediated effects from off-target PDE3A (cardiac contractility) and PDE4D (emesis, inflammation) modulation. While newer synthetic PDE10A inhibitors such as MP-10 and TAK-063 achieve sub-nanomolar potency, papaverine remains the most extensively characterized tool compound with a well-documented selectivity profile and established use as a pharmacological probe [1].

Phosphodiesterase inhibition CNS research PET tracer development

Radial Artery Vasorelaxation: Comparison with Milrinone

In a direct head-to-head comparison using human radial artery segments harvested from 20 coronary artery bypass grafting (CABG) patients, papaverine hydrochloride produced significantly greater vasorelaxation than the alternative phosphodiesterase inhibitor milrinone [1]. Radial artery rings precontracted with potassium chloride (KCl) and phenylephrine were treated with each agent in an organ bath system. Papaverine induced 90.47% ± 10.16% relaxation, whereas milrinone achieved only 78.98% ± 19.56% relaxation (p < 0.05) [1]. Furthermore, pretreatment with papaverine more effectively inhibited subsequent contractile responses to KCl, reducing contraction force to 6.0 ± 8.0 mN compared to 26.7 ± 21.5 mN following milrinone pretreatment (p < 0.001) [1]. Endothelial integrity, assessed by CD34 immunofluorescence, was preserved at 75.3% ± 12.9% in papaverine-treated segments versus 51.8% ± 18.0% in milrinone-treated segments (p < 0.02) [1].

Vascular surgery Coronary artery bypass grafting Radial artery conduit

Maximum Vasodilation in Isolated Rat Aorta

In a controlled in vitro study comparing three mechanistically distinct vasodilators on isolated rat thoracic aorta preparations, papaverine hydrochloride demonstrated the highest maximum efficacy among the agents tested, despite exhibiting lower potency than nitroglycerin [1]. Thoracic aorta segments from 30 male Wistar rats (120 vascular rings total, including de-endothelialized preparations) were precontracted with phenylephrine and treated with escalating concentrations of verapamil, papaverine, and nitroglycerin to generate concentration-response curves [1]. Efficacy analysis revealed maximum relaxation values of 140% ± 6.7% for papaverine, 110.8% ± 1.35% for nitroglycerin, and 99% ± 4.14% for verapamil [1]. In contrast, potency ranking (based on threshold and EC50 concentrations) placed nitroglycerin as the most potent agent, with vasodilation initiating at 10^-12 M and peaking at 10^-6 M, whereas papaverine and verapamil required 10^-8 M for onset and 10^-3 M for maximum effect [1]. Endothelium removal did not significantly alter the responses to any of the three agents (p ≥ 0.05, F test), confirming endothelium-independent mechanisms for all comparators [1].

Vascular pharmacology Isolated tissue bath Vasodilator screening

Coronary Graft Flow Augmentation: Sodium Nitroprusside Comparison

In a clinical comparative study assessing aortocoronary saphenous vein graft flow in human subjects, papaverine hydrochloride and sodium nitroprusside produced quantitatively similar flow augmentation despite a 600-fold difference in administered dose [1]. Following intragraft injection of 30 mg papaverine hydrochloride, mean graft flow increased from 35.4 ± 3.9 mL/min to 70.0 ± 7.9 mL/min, representing an approximate 98% increase [1]. Injection of 50 μg sodium nitroprusside increased mean graft flow from 40.1 ± 4.5 mL/min to 81.3 ± 8.5 mL/min, an approximate 103% increase [1]. The authors concluded that the doubling effect of 50 μg sodium nitroprusside was of the same order of magnitude as that induced by 30 mg papaverine hydrochloride, indicating that papaverine requires a 600-fold higher mass dose to achieve comparable flow augmentation in this clinical setting [1].

Cardiothoracic surgery Coronary artery bypass grafting Graft flow assessment

Anti-Spasm Duration: Phenoxybenzamine Comparison

In a comparative ex vivo study using human radial artery segments from 12 CABG patients, the duration of protection against norepinephrine-induced vasoconstriction differed markedly between papaverine hydrochloride and the irreversible alpha-adrenoceptor antagonist phenoxybenzamine [1]. Radial artery segments were incubated for 20 minutes in either phenoxybenzamine 10^-6 M or papaverine 3 × 10^-3 M, followed by washout and repeated challenge with norepinephrine at intervals up to 18 hours [1]. Incubation with phenoxybenzamine abolished constriction to norepinephrine immediately after exposure, and this complete inhibition was maintained for at least 18 hours post-washout (P < 0.0001 by ANOVA vs. untreated controls) [1]. In contrast, papaverine pretreatment produced substantial initial inhibition of norepinephrine-induced constriction, but most of this protective effect was lost by 8 hours after washout, with constriction responses progressively recovering toward baseline levels [1]. The maximum constriction response to norepinephrine in untreated control segments was 0.89 ± 0.20 g·mm^-1 [1].

Vascular surgery Radial artery conduit Perioperative spasm prevention

Papaverine Hydrochloride: Research and Industrial Applications


CNS Target Validation: PDE10A Pharmacological Probe

Based on its established PDE10A selectivity profile (IC50 36 nM for PDE10A vs. 1300 nM for PDE3A and 320 nM for PDE4D), papaverine hydrochloride serves as a validated pharmacological tool for dissecting PDE10A-mediated signaling in striatal medium spiny neurons [1]. Researchers investigating cAMP/cGMP signaling cascades in Huntington's disease, schizophrenia, or Parkinson's disease models utilize papaverine to confirm PDE10A target engagement without confounding effects on PDE3A (which regulates cardiac contractility) or PDE4D (which modulates emetic and inflammatory pathways). The compound's well-characterized selectivity window, established through extensive in vitro profiling, enables reproducible attribution of observed striatal ERK phosphorylation and cyclic nucleotide elevation specifically to PDE10A inhibition [1]. This application is particularly valuable for preclinical target validation studies where tool compound selectivity is critical for mechanistic interpretation.

Radial Artery Spasm Prevention in CABG

In the surgical setting of coronary artery bypass grafting utilizing radial artery conduits, papaverine hydrochloride is indicated for intraoperative spasm prevention based on direct comparative evidence demonstrating 90.47% vasorelaxation in human radial artery segments—significantly exceeding milrinone (78.98%, p < 0.05) [2]. Additionally, papaverine pretreatment preserves endothelial integrity at 75.3% versus only 51.8% with milrinone (p < 0.02) [2]. However, the relatively short duration of action, with protective effects largely dissipating within 8 hours post-application, limits its utility to intraoperative and immediate postoperative periods rather than extended prophylaxis [3]. For surgical teams, papaverine remains the most extensively documented phosphodiesterase inhibitor for this application, with established dosing protocols and predictable intraoperative efficacy.

Preclinical Vasodilator Screening: Positive Control

In isolated tissue bath systems for preclinical vasodilator screening, papaverine hydrochloride functions as an optimal positive control for assessing maximal achievable relaxation (efficacy) rather than potency [4]. Comparative data from isolated rat aorta preparations demonstrate that papaverine produces 140% maximum relaxation, exceeding both nitroglycerin (110.8%) and verapamil (99%) under identical experimental conditions [4]. This endothelium-independent efficacy profile makes papaverine particularly suitable as a reference standard when evaluating novel vasodilatory compounds in de-endothelialized vessel preparations, where endothelial nitric oxide synthase-dependent mechanisms are absent [4]. Researchers should note that papaverine requires higher concentrations (10^-3 M) to achieve maximum effect compared to nitroglycerin (10^-6 M), a distinction that must be accounted for in concentration-response study design.

PDE10A Inhibitor Benchmarking: Reference Standard

Papaverine hydrochloride serves as the benchmark reference compound for evaluating the potency and selectivity of novel PDE10A inhibitor candidates in drug discovery programs targeting CNS disorders [1]. While second-generation PDE10A inhibitors such as MP-10 and TAK-063 achieve sub-nanomolar potency with improved pharmacokinetic properties, papaverine remains the standard comparator because its selectivity profile (36-fold preference for PDE10A over PDE3A; 9-fold over PDE4D) is thoroughly documented across multiple independent laboratories and assay platforms [1]. The compound's established IC50 values for PDE10A (36 nM), PDE3A (1300 nM), and PDE4D (320 nM) provide a reproducible benchmark against which novel chemical entities can be quantitatively assessed for both target potency and isoform selectivity [1]. This application is particularly relevant for medicinal chemistry programs seeking to optimize the PDE10A selectivity window while minimizing off-target PDE3A/PDE4D activity.

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